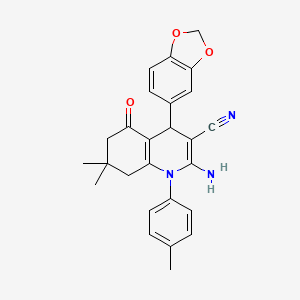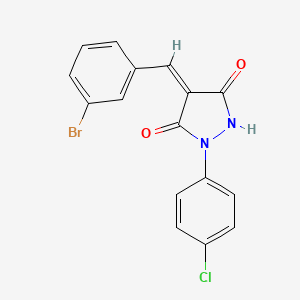![molecular formula C27H21NO2S B11537827 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11537827.png)
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide is a complex organic compound that features a fluorenyl group, a naphthyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide typically involves multiple steps:
-
Formation of the Fluorenyl Intermediate: : The initial step involves the preparation of a fluorenyl derivative. This can be achieved through Friedel-Crafts acylation of fluorene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Introduction of the Sulfanyl Group: : The fluorenyl intermediate is then reacted with a thiol compound under basic conditions to introduce the sulfanyl group. Common bases used in this step include sodium hydride or potassium carbonate.
-
Acetamide Formation: : The final step involves the reaction of the sulfanyl-fluorenyl intermediate with naphthylamine and acetic anhydride to form the acetamide linkage. This reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the carbonyl groups in the fluorenyl and acetamide moieties. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for these transformations.
-
Substitution: : The aromatic rings in the fluorenyl and naphthyl groups can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions, often facilitated by reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid, sulfuric acid
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, and sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide can serve as a building block for more complex molecules
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could lead to the development of new therapeutic agents.
Industry
In materials science, the compound’s aromatic groups and sulfanyl linkage could impart desirable properties to polymers and other materials. It may be used in the design of advanced materials with specific electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism by which 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The sulfanyl group might participate in redox reactions, while the aromatic rings could engage in π-π interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide
- 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide features a naphthyl group, which can enhance its aromaticity and potential for π-π stacking interactions. This structural difference may result in unique physical and chemical properties, making it particularly valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
Molekularformel |
C27H21NO2S |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C27H21NO2S/c29-26(21-10-12-25-22(14-21)13-20-7-3-4-8-24(20)25)16-31-17-27(30)28-23-11-9-18-5-1-2-6-19(18)15-23/h1-12,14-15H,13,16-17H2,(H,28,30) |
InChI-Schlüssel |
KCFRZQWAZLTDIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSCC(=O)NC4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(Biphenyl-4-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B11537774.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11537782.png)
![2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11537783.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] biphenyl-3,4'-dicarboxylate](/img/structure/B11537785.png)
methanone](/img/structure/B11537796.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-butoxyphenyl)methylidene]acetohydrazide](/img/structure/B11537800.png)

![N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11537814.png)

![ethyl 3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}-N-{[3-(trifluoromethyl)phenyl]carbonyl}alaninate](/img/structure/B11537836.png)
![4-chloro-3,5-dimethyl-2-[(E)-(naphthalen-1-ylimino)methyl]-6-nitrophenol](/img/structure/B11537839.png)
![N-benzyl-2-[(6-{[(E)-phenylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11537841.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-bromofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11537843.png)
